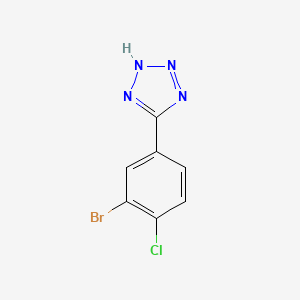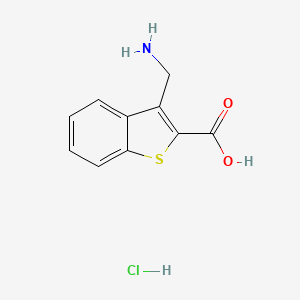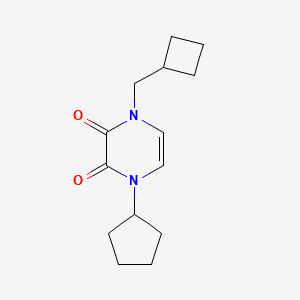
5-(3-bromo-4-chlorophenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-bromo-4-chlorophenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a phenyl ring. The phenyl ring is substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The molecular structure would consist of a tetrazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have bromine and chlorine substituents at the 3 and 4 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the halogens and tetrazole ring .Applications De Recherche Scientifique
1. Structural Analysis and Molecular Docking Studies
5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, a derivative of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, has been structurally analyzed using X-ray crystallography. It demonstrates molecular docking studies to understand the orientation and interaction of molecules in the active site of the cyclooxygenase-2 enzyme, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015).
2. Electron Attachment and Reactivity Studies
The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole, closely related to 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, has been studied, showing its susceptibility to electron-induced ring opening. This indicates its potential applications in areas requiring molecular stability or reactivity under certain conditions (Luxford, Fedor, & Kočišek, 2021).
3. Corrosion Inhibition Properties
Research on 5-(4-chlorophenyl)-1H-tetrazole shows its effectiveness as a corrosion inhibitor for mild steel, suggesting its application in industries like oil and natural gas. This derivative's corrosion inhibition properties may hint at similar potential uses for 5-(3-bromo-4-chlorophenyl)-1H-tetrazole (Kamble & Dubey, 2021).
4. Antimicrobial and Antitubercular Activities
The synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, which include the 5-(3-bromo-4-chlorophenyl)-1H-tetrazole structure, has been reported. These compounds have been screened for antimicrobial and antitubercular activities, suggesting potential applications in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).
5. Synthesis and Cancer Cell Cytotoxicity Studies
1,5-disubstituted tetrazoles, including derivatives similar to 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, have been synthesized and tested against human breast cancer cells. This research suggests its application in cancer therapy and drug development (Dukanya, Swaroop, Rangappa, & Basappa, 2020).
6. Luminescent and Magnetic Properties
Studies on metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands demonstrate different luminescent and magnetic behaviors. This research implies potential applications in materials science and nanotechnology (Sun et al., 2013).
7. Pharmaceutical Applications
Tetrazoles, including 5-substituted derivatives, have significant applications in medicinal chemistry, especially as bioisosteric replacements for carboxylic acids. This indicates the potential of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole in drug development and pharmaceutical research (Mittal & Awasthi, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGHQDDBCDJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-4-chlorophenyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)
![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)

![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)

![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)


![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815943.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2815944.png)

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)

![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)